This compound falls under the category of amino acids and carboxylic acids, specifically as a derivative of malonic acid. The presence of both an acetamido group and a quinoline structure suggests potential applications in pharmaceuticals, particularly in the development of drugs targeting various biological pathways.
The synthesis of 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid can be achieved through several methods, primarily involving the reaction of malonic acid derivatives with quinoline intermediates.
The reaction yields can vary based on factors such as:
The molecular structure of 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid features several key components:
The compound undergoes various chemical reactions typical for amino acids and carboxylic acids:
Common reagents for these reactions include:
The mechanism of action for 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid is not fully elucidated but is believed to involve interactions with biological targets:
The physical properties of 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid include:
The compound's stability and reactivity are critical for its applications in research and potential therapeutic uses.
The scientific applications of 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid span several fields:
This malonic acid derivative represents a structurally intricate heterocyclic compound featuring a 1,2-dihydroquinolin-2-one (carbostyryl) scaffold linked to a disubstituted acetamidomalonate moiety. Its unique architecture positions it at the intersection of synthetic organic chemistry and pharmaceutical analysis, serving dual roles as a synthetic precursor and a recognized impurity in drug manufacturing. Current research focuses on exploiting its reactivity for novel heterocyclic syntheses and controlling its presence in pharmaceutical quality control.
The compound (CAS# 1984832-92-9) integrates two pharmacophoric elements: a 1,2-dihydroquinolin-2-one system and a β,β-dicarboxylated acetamide unit. This convergence creates a multifunctional scaffold with three potential reaction sites: the enamine-like quinolinone nitrogen, the acetamide carbonyl, and two carboxylic acid groups. The molecular formula is established as C₁₅H₁₄N₂O₆ (MW: 318.28 g/mol) with the SMILES representation O=C1NC2=CC=CC=C2C(CC(C(O)=O)(NC(C)=O)C(O)=O)=C1 [1] [4] [6].
The 1,2-dihydroquinolin-2-one core exhibits tautomerism and weak acidity at the N-H position, enabling metal coordination or hydrogen bonding – features exploited in catalyst design. Computational descriptors reveal moderate polarity (LogP 0.11–0.11) and high polar surface area (136.56 Ų), suggesting limited membrane permeability but strong crystallinity potential [4] [6]. Its structural similarity to bioactive 3,4-dihydroquinolin-2(1H)-ones (aza-neoflavonoids) links it to compounds with documented antiradical activities [9]. The malonic acid substitution at the 4-position provides a versatile handle for further derivatization via decarboxylation, esterification, or Knoevenagel-type condensations.
Property | Value | Source |
---|---|---|
CAS Registry Number | 1984832-92-9 | [2] [4] [6] |
Molecular Formula | C₁₅H₁₄N₂O₆ | [1] [6] |
Molecular Weight | 318.28 g/mol | [2] [4] [6] |
MDL Number | MFCD30491836 | [2] [4] |
Synonyms | Rebamipide Impurity 02 | [6] |
Predicted Boiling Point | 726.9±60.0 °C | [6] |
Predicted Density | 1.453±0.06 g/cm³ | [6] |
Predicted pKa | 2.22±0.10 | [6] |
This compound’s primary significance lies in two domains: synthetic chemistry and pharmaceutical quality control.
Synthetic Intermediate: The molecule serves as a polyfunctional precursor in heterocyclic chemistry. Its diethyl ester analog (CAS# 4900-38-3, C₁₉H₂₂N₂O₆, MW 374.39 g/mol) is documented as "Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate" [3] [7]. This ester derivative is a likely precursor, where hydrolysis of the ethyl ester groups would yield the title diacid. The presence of two carboxylic acids enables ring-closure reactions to lactams or lactones, while the acetamide group offers potential for deacetylation or hydrolysis to free amine derivatives. The quinolinone ring is susceptible to electrophilic substitution or oxidation, enabling further structural diversification.
Pharmaceutical Impurity: Commercially, the compound is explicitly marketed as "Rebamipide Impurity 02" [6]. Rebamipide (a gastroprotective drug) contains the 2(1H)-quinolinone core, and this malonic acid derivative likely arises during its synthesis – potentially from incomplete ester hydrolysis or malonate fragmentation side reactions. Suppliers like MolCore BioPharmatech, Haohong Pharmaceutical, and Hubei Xinyang offer it at ≥97–99% purity for analytical standards, emphasizing its importance in quality control [6]. Its status as a specified impurity necessitates validated analytical methods for detection and quantification in active pharmaceutical ingredients (APIs), driving demand for certified reference material.
Handling requires caution due to its GHS Warning classification (H302: Harmful if swallowed; H315/H319: Causes skin/eye irritation; H335: May cause respiratory irritation) [2] [4]. Specialized cold-chain transport and HazMat-compliant packaging are indicated for commercial distribution, reflecting stability concerns or hazardous decomposition products [4].
Supplier | Purity | Packaging Notes | Primary Designation |
---|---|---|---|
Hangzhou MolCore BioPharmatech | ≥98% | Research use only | Rebamipide impurity standard |
Haohong Pharmaceutical | 97% | 1g quantities | Synthetic intermediate |
Hubei Xinyang Medical Tech | 99% (HPLC) | 10mg–500mg; HazMat handling | Pharmaceutical impurity |
ChemScene | ≥97% | Cold-chain; HazMat fees apply | Research chemical |
Current research objectives focus on three underdeveloped areas:
Analytical Method Development: As Rebamipide Impurity 02, rigorous quantification methods (HPLC, LC-MS) require validation. No published methods specific to this impurity were identified in the search results, indicating a gap.
Structure-Activity Relationships (SAR): The compound's potential bioactivity beyond being an impurity is unknown. Its structural similarity to 4-aryl-3,4-dihydroquinolin-2(1H)-ones with antiradical effects [9] warrants DPPH/GO assay evaluation to determine if the malonate moiety modulates antioxidant properties.
Significant knowledge gaps persist:
Compound Name | CAS Number | Molecular Formula | Role/Context |
---|---|---|---|
Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate | 4900-38-3 | C₁₉H₂₂N₂O₆ | Synthetic precursor (ester form) [3] [7] |
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid | N/A | C₁₁H₉NO₃ | Simplified analog [5] |
Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate | 452322-61-1 | C₂₁H₁₉ClN₂O₄ | Rebamipide-like intermediate [8] |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5